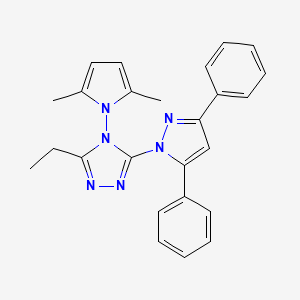
4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-ethyl-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-ethyl-4H-1,2,4-triazole” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-ethyl-4H-1,2,4-triazole” typically involves multi-step organic reactions. The starting materials might include 2,5-dimethylpyrrole, 3,5-diphenylpyrazole, and ethyl-substituted triazole precursors. Common synthetic methods could involve:
Cyclization reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of the pyrrole and pyrazole groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of metal catalysts to facilitate specific reaction steps.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.
Temperature and Pressure: Optimization of temperature and pressure conditions to enhance reaction efficiency.
化学反应分析
Types of Reactions
“4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-ethyl-4H-1,2,4-triazole” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield corresponding ketones or aldehydes, while substitution reactions might introduce new functional groups.
科学研究应用
Chemistry
In chemistry, “4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-ethyl-4H-1,2,4-triazole” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
In biology and medicine, this compound might exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets could be studied to develop new therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure might also make it suitable for use in sensors or other analytical devices.
作用机制
The mechanism of action of “4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-ethyl-4H-1,2,4-triazole” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.
Interacting with nucleic acids: Modulating gene expression or DNA replication.
Altering cell membrane properties: Affecting cell signaling or transport processes.
相似化合物的比较
Similar Compounds
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazole
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-propyl-4H-1,2,4-triazole
Uniqueness
The uniqueness of “4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-ethyl-4H-1,2,4-triazole” lies in its specific combination of functional groups and their spatial arrangement. This unique structure might confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.
属性
分子式 |
C25H24N6 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC 名称 |
4-(2,5-dimethylpyrrol-1-yl)-3-(3,5-diphenylpyrazol-1-yl)-5-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C25H24N6/c1-4-24-26-27-25(31(24)30-18(2)15-16-19(30)3)29-23(21-13-9-6-10-14-21)17-22(28-29)20-11-7-5-8-12-20/h5-17H,4H2,1-3H3 |
InChI 键 |
VFSDHYMZLPLVIA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN=C(N1N2C(=CC=C2C)C)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


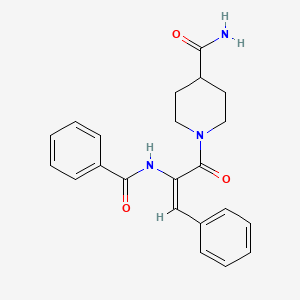
![5-(4-Chloro-phenyl)-4,6-dioxo-1-phenyl-1,3a,4,5,6,6a-hexahydro-pyrrolo[3,4-c]pyrazole-3-carboxylic acid methyl ester](/img/structure/B11511833.png)
![5-Benzyl-3-(2-hydroxy-3-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11511839.png)
![1-benzyl-3-(3-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B11511848.png)

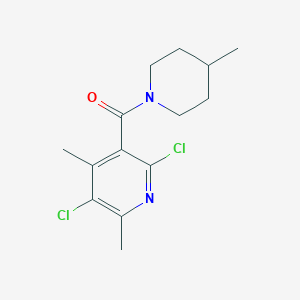
![2-[(2,6-Dichlorophenyl)methyl]isoquinolin-2-ium](/img/structure/B11511862.png)
![12-(4-ethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11511876.png)
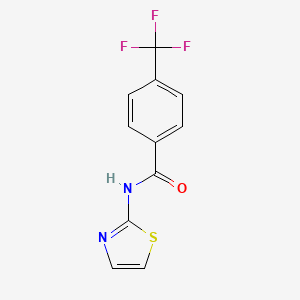
![N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide](/img/structure/B11511888.png)
![1-(Adamantan-1-YL)-4-[5-(4-chlorophenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine](/img/structure/B11511899.png)
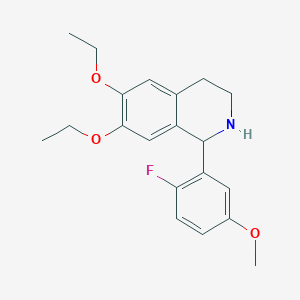
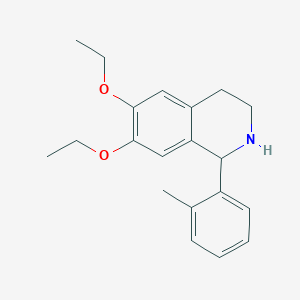
![2-[(Cyclopentylamino)methylidene]-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B11511920.png)
